1-(1-phenylpropan-2-yl)-2,3,5,6,7,8-hexahydroquinolin-4-one
Overview
Description
1-(1-Phenylpropan-2-yl)-2,3,5,6,7,8-hexahydroquinolin-4-one is an organic compound that belongs to the class of quinolines This compound is characterized by a hexahydroquinoline core substituted with a phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-phenylpropan-2-yl)-2,3,5,6,7,8-hexahydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-phenylpropan-2-one with aniline derivatives in the presence of a cyclizing agent can yield the desired hexahydroquinoline structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylpropan-2-yl)-2,3,5,6,7,8-hexahydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, alcohol derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Phenylpropan-2-yl)-2,3,5,6,7,8-hexahydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(1-phenylpropan-2-yl)-2,3,5,6,7,8-hexahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpropan-2-one: A precursor in the synthesis of the target compound.
1-Phenylpropan-2-amine: A related compound with similar structural features.
Phenylacetone: Another structurally related compound used in organic synthesis.
Uniqueness
1-(1-phenylpropan-2-yl)-2,3,5,6,7,8-hexahydroquinolin-4-one is unique due to its hexahydroquinoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-phenylpropan-2-yl)-2,3,5,6,7,8-hexahydroquinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14(13-15-7-3-2-4-8-15)19-12-11-18(20)16-9-5-6-10-17(16)19/h2-4,7-8,14H,5-6,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQFYRXUVKSYBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2CCC(=O)C3=C2CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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